molecular formula C8H6ClN3O B13456792 4-(2-Chlorophenyl)-1,2,5-oxadiazol-3-amine CAS No. 21742-06-3

4-(2-Chlorophenyl)-1,2,5-oxadiazol-3-amine

Cat. No.: B13456792
CAS No.: 21742-06-3
M. Wt: 195.60 g/mol
InChI Key: ZEVIWNGRQJLFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorophenyl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that contains an oxadiazole ring substituted with a 2-chlorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which then undergoes cyclization with an appropriate reagent such as phosphoryl chloride to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(2-Chlorophenyl)-1,2,5-oxadiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine
  • 4-(2-Bromophenyl)-1,2,5-oxadiazol-3-amine
  • 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine

Uniqueness

4-(2-Chlorophenyl)-1,2,5-oxadiazol-3-amine is unique due to the presence of the 2-chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

21742-06-3

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

4-(2-chlorophenyl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C8H6ClN3O/c9-6-4-2-1-3-5(6)7-8(10)12-13-11-7/h1-4H,(H2,10,12)

InChI Key

ZEVIWNGRQJLFRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NON=C2N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.